molecular formula C17H16N2 B14124964 4-Phenyl-8-(propan-2-yl)cinnoline

4-Phenyl-8-(propan-2-yl)cinnoline

Cat. No.: B14124964
M. Wt: 248.32 g/mol
InChI Key: BWOOYUNFVIVNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-8-(propan-2-yl)cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a cinnoline core with a phenyl group at the 4-position and an isopropyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-8-(propan-2-yl)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 4-phenylhydrazine with 2-(propan-2-yl)benzaldehyde under acidic conditions can lead to the formation of the desired cinnoline derivative. The reaction typically requires a strong acid such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-8-(propan-2-yl)cinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydrocinnoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .

Scientific Research Applications

4-Phenyl-8-(propan-2-yl)cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-8-(propan-2-yl)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-8-(propan-2-yl)cinnoline is unique due to the presence of both phenyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-phenyl-8-propan-2-ylcinnoline

InChI

InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

BWOOYUNFVIVNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.